2-Fluoro-1-(3-methoxyphenyl)ethanone
Overview
Description
2-Fluoro-1-(3-methoxyphenyl)ethanone: is an organic compound with the molecular formula C9H9FO2 It is a fluorinated aromatic ketone, characterized by the presence of a fluoro group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-1-(3-methoxyphenyl)ethanone involves the reaction of 3-methoxybenzaldehyde with a fluorinating agent. The process typically includes the following steps:
Formation of the Intermediate: 3-methoxybenzaldehyde is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group.
Ketone Formation: The intermediate is then subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of fluorinating and oxidizing agents, as well as reaction conditions, is optimized for yield and purity. Safety measures are also crucial due to the handling of reactive fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-(3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(3-methoxyphenyl)ethanone depends on its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. The methoxy group can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3-methoxyphenyl)ethanone
- 2-Fluoro-1-(4-methoxyphenyl)ethanone
- 2-Fluoro-1-(2-methoxyphenyl)ethanone
Uniqueness
2-Fluoro-1-(3-methoxyphenyl)ethanone is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
2-fluoro-1-(3-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIXJJJKZGSCON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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